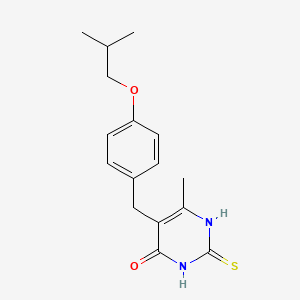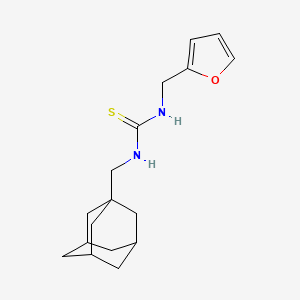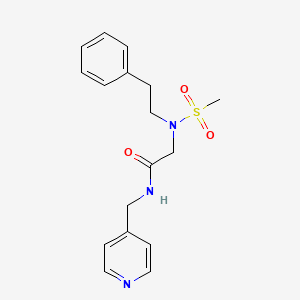![molecular formula C16H12N2O2S B5717405 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as MTDPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTDPN is a yellowish crystalline powder that has a molecular weight of 341.36 g/mol.
Scientific Research Applications
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of various organic molecules, including fluorescent dyes and polymers. 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has also been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile is not well understood. However, it is believed that 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile may act by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile also has some limitations, including its high cost and the difficulty in synthesizing it in large quantities.
Future Directions
There are several future directions for the research on 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile. One direction is to study the potential applications of 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile in the development of new drugs for the treatment of various diseases. Another direction is to study the mechanism of action of 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile in more detail. Additionally, future research could focus on optimizing the synthesis method of 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile to make it more cost-effective and scalable.
Synthesis Methods
3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, Sonogashira coupling reaction, and Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of 4-nitrobenzaldehyde and 4-methylthiobenzaldehyde with malononitrile in the presence of piperidine as a catalyst. The Sonogashira coupling reaction involves the reaction of 4-nitroiodobenzene and 4-methylthiophenylacetylene with palladium acetate and copper iodide as catalysts. The Suzuki coupling reaction involves the reaction of 4-nitrophenylboronic acid and 4-methylthiophenylacetylene with palladium acetate and triphenylphosphine as catalysts.
properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-21-16-8-2-12(3-9-16)10-14(11-17)13-4-6-15(7-5-13)18(19)20/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMJWAVLOZARCH-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)


methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)




![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)

![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)